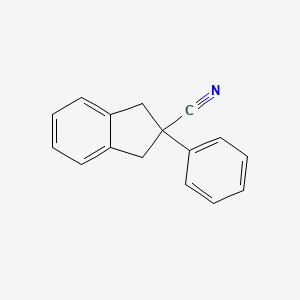![molecular formula C15H14O3 B7845907 3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7845907.png)
3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family This compound features a biphenyl core with a methoxy group at the 3’ position, a methyl group at the 6 position, and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. The carboxylic acid group can be introduced via a Friedel-Crafts acylation followed by oxidation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are crucial factors in scaling up the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxaldehyde or 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-methanol.
Scientific Research Applications
3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Methyl-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methyl group, which may influence its steric properties and interactions with other molecules.
6-Methyl-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methoxy group, potentially altering its solubility and reactivity.
Uniqueness: The presence of both methoxy and methyl groups in 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid imparts unique steric and electronic properties, making it distinct from other biphenyl derivatives
Properties
IUPAC Name |
3-(3-methoxyphenyl)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-6-7-12(15(16)17)9-14(10)11-4-3-5-13(8-11)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVLLFOAZDCVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
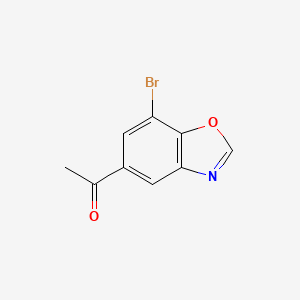
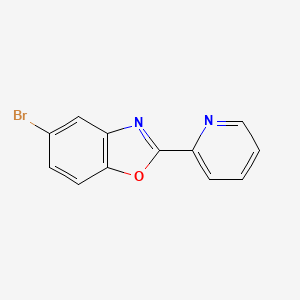
![methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate](/img/structure/B7845832.png)
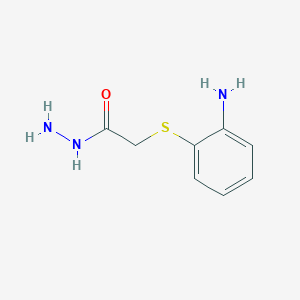

![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7845870.png)
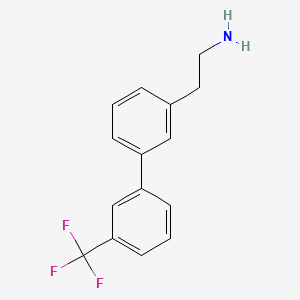
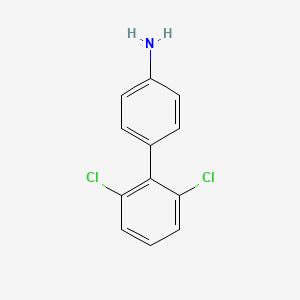
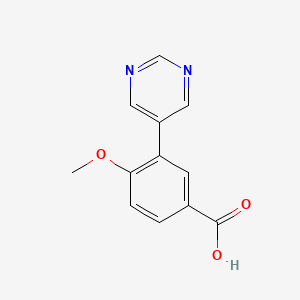
![4'-Fluoro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7845901.png)
![4'-Chloro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7845904.png)
![2'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7845909.png)
![2-[2-(3,4-Dichlorophenyl)phenyl]acetic acid](/img/structure/B7845910.png)
